molecular formula C20H19NO3 B2749575 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzofuran-2-carboxamide CAS No. 1421529-34-1

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzofuran-2-carboxamide

Cat. No. B2749575
CAS RN: 1421529-34-1
M. Wt: 321.376
InChI Key: NEHYQAIMDRWFSQ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzofuran-2-carboxamide, also known as CPP-115, is a synthetic compound that has been studied for its potential use in treating various neurological disorders. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a key role in the metabolism of the inhibitory neurotransmitter GABA in the brain.

Scientific Research Applications

Synthesis and Inhibitory Activities

A series of 2-substituted benzofuran hydroxyamic acids, including compounds structurally related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzofuran-2-carboxamide, were synthesized and evaluated for their 5-lipoxygenase inhibitory activities. These compounds were found to be potent inhibitors, suggesting a potential application in the development of anti-inflammatory drugs. The study highlighted that lipophilicity and the presence of small polar substituents near the 2-position of the benzofuran nucleus enhanced the potency of these inhibitors (Ohemeng et al., 1994).

Catalytic Applications

N-Heterocyclic carbene, an efficient organic catalyst, was employed in the synthesis of benzopyrones and benzofuranones through an intramolecular nucleophilic substitution reaction. This method showcases the versatility of benzofuran derivatives, including N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzofuran-2-carboxamide, in constructing complex molecular frameworks, offering a pathway to diverse medicinal and functional materials (He et al., 2006).

Anti-inflammatory and Analgesic Activities

A series of benzofuran-2-carboxamides were synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. This research provides insights into the potential therapeutic applications of benzofuran-2-carboxamide derivatives, highlighting some compounds with potent activities of interest. Such studies are crucial for identifying new candidates for the treatment of inflammation and pain-related conditions (Xie et al., 2014).

Neuroprotective and Antioxidant Effects

Investigations into the neuroprotective and antioxidant activities of novel benzofuran-2-carboxamide derivatives revealed that these compounds could offer considerable protection against excitotoxic neuronal cell damage. This finding suggests potential applications in neurodegenerative disease treatment or prevention, highlighting the importance of specific substituents in enhancing the neuroprotective action against excitotoxicity (Cho et al., 2015).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-19(18-12-14-6-4-5-9-17(14)24-18)21-13-20(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,12,16,23H,10-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHYQAIMDRWFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC3=CC=CC=C3O2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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